rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidine hydrochloride, trans
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Overview
Description
rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidine hydrochloride, trans, is a synthetic compound characterized by the presence of a pyrrolidine ring substituted with fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with a suitable pyrrolidine precursor and introduce the substituents through nucleophilic substitution or radical addition reactions
Industrial Production Methods
Industrial production of rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidine hydrochloride, trans, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidine hydrochloride, trans, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidine hydrochloride, trans, has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidine hydrochloride, trans, involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent and specific biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans
- rac-(3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
Uniqueness
rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidine hydrochloride, trans, is unique due to the specific arrangement of its substituents, which can confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
2728254-59-7 |
---|---|
Molecular Formula |
C5H8ClF4N |
Molecular Weight |
193.6 |
Purity |
95 |
Origin of Product |
United States |
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